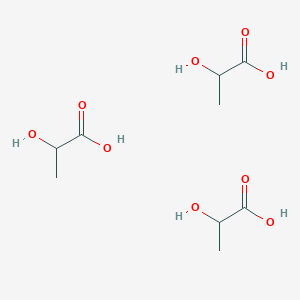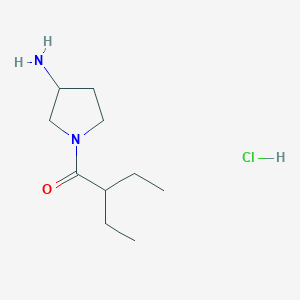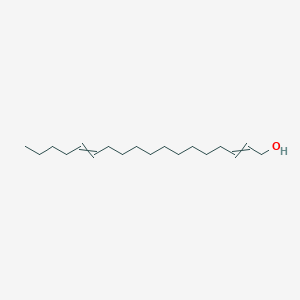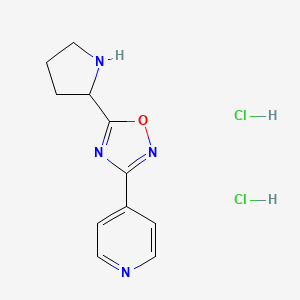
Biotin-peg11-SH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-peg11-SH: is a biotinylation reagent that includes an 11-unit polyethylene glycol (PEG) spacer arm and a terminal sulfhydryl (SH) group. This compound is widely used in bioconjugation techniques due to its ability to facilitate the attachment of biotin to proteins, peptides, and other molecules. The polyethylene glycol spacer arm enhances the water solubility and flexibility of the biotinylated molecules, making it a valuable tool in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-peg11-SH typically involves the conjugation of biotin with a polyethylene glycol chain terminated with a sulfhydryl group. The process begins with the activation of biotin using a suitable reagent, followed by the attachment of the polyethylene glycol chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and quality. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: Biotin-peg11-SH primarily undergoes bioconjugation reactions, where the sulfhydryl group reacts with maleimide or other thiol-reactive groups to form stable thioether bonds. This reaction is highly specific and efficient, making it ideal for labeling proteins and other biomolecules .
Common Reagents and Conditions:
Reagents: Maleimide, iodoacetyl, and pyridyldithiol compounds.
Major Products: The major products of these reactions are biotinylated proteins or peptides, which can be used in various downstream applications such as affinity purification, detection, and imaging .
科学研究应用
Chemistry: In chemistry, Biotin-peg11-SH is used for the biotinylation of small molecules and polymers, enabling their detection and purification using avidin or streptavidin-based systems .
Biology: In biological research, this compound is widely used for labeling proteins, peptides, and nucleic acids. It facilitates the study of protein-protein interactions, cellular localization, and molecular dynamics .
Medicine: In the medical field, this compound is used in diagnostic assays and therapeutic applications. It enables the targeted delivery of drugs and imaging agents to specific cells or tissues, enhancing the efficacy and specificity of treatments .
Industry: In industrial applications, this compound is used in the development of biosensors, biochips, and other biotechnological devices. Its ability to provide stable and specific biotinylation makes it a valuable tool for various industrial processes .
作用机制
The mechanism of action of Biotin-peg11-SH involves the formation of stable thioether bonds between the sulfhydryl group and thiol-reactive groups on target molecules. This bioconjugation process allows for the specific and efficient labeling of proteins, peptides, and other biomolecules. The polyethylene glycol spacer arm enhances the solubility and flexibility of the biotinylated molecules, reducing steric hindrance and improving binding interactions with avidin or streptavidin .
相似化合物的比较
Biotin-PEG-SH: Similar to Biotin-peg11-SH but with varying lengths of the polyethylene glycol spacer arm.
Maleimide-PEG11-Biotin: Contains a maleimide group instead of a sulfhydryl group, used for similar bioconjugation applications.
Amine-PEG11-Biotin: Contains a primary amine group for conjugation with carboxyl or aldehyde groups.
Uniqueness: this compound is unique due to its terminal sulfhydryl group, which provides specific reactivity with thiol-reactive compounds. The 11-unit polyethylene glycol spacer arm enhances its solubility and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C34H65N3O13S2 |
|---|---|
分子量 |
788.0 g/mol |
IUPAC 名称 |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C34H65N3O13S2/c38-32(4-2-1-3-31-33-30(29-52-31)36-34(39)37-33)35-5-6-40-7-8-41-9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51/h30-31,33,51H,1-29H2,(H,35,38)(H2,36,37,39) |
InChI 键 |
NUQCLJAPLBLADY-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)
![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)


![6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B14787547.png)

![2-[[3-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14787557.png)

![zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)

![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)

